Methyl 4-{5-[(methylamino)methyl]furan-2-yl}benzoate
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Overview
Description
Methyl 4-{5-[(methylamino)methyl]furan-2-yl}benzoate is an organic compound with the molecular formula C14H15NO3. It is a derivative of benzoic acid and furan, featuring a methylamino group attached to the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{5-[(methylamino)methyl]furan-2-yl}benzoate typically involves a multi-step processThe final step involves esterification to form the benzoate ester .
Preparation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methylamino Group: This step involves the reaction of the furan ring with a methylamine source, often under reflux conditions.
Esterification: The final step involves the reaction of the intermediate with methanol in the presence of an acid catalyst to form the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{5-[(methylamino)methyl]furan-2-yl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The furan ring and benzoate ester can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-{5-[(methylamino)methyl]furan-2-yl}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-{5-[(methylamino)methyl]furan-2-yl}benzoate involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds with biological molecules, while the furan and benzoate moieties can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: Similar structure but lacks the furan ring.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a furan ring but has different substituents.
Uniqueness
Methyl 4-{5-[(methylamino)methyl]furan-2-yl}benzoate is unique due to the presence of both the furan ring and the methylamino group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H15NO3 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
methyl 4-[5-(methylaminomethyl)furan-2-yl]benzoate |
InChI |
InChI=1S/C14H15NO3/c1-15-9-12-7-8-13(18-12)10-3-5-11(6-4-10)14(16)17-2/h3-8,15H,9H2,1-2H3 |
InChI Key |
HYVPHAALKJWOOQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=C(O1)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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